H-Ile-Pro-Pro-OH

ACE inhibition IC₅₀ antihypertensive peptide

H-Ile-Pro-Pro-OH (IPP, CAS 26001-32-1) is a bioactive tripeptide (Ile-Pro-Pro) originally isolated from milk fermented with Lactobacillus helveticus. It belongs to the lactotripeptide class alongside Val-Pro-Pro (VPP) and Leu-Pro-Pro (LPP), all sharing a C-terminal Pro-Pro motif that confers resistance to gastrointestinal proteolysis.

Molecular Formula C16H27N3O4
Molecular Weight 325.40 g/mol
CAS No. 26001-32-1
Cat. No. B549898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ile-Pro-Pro-OH
CAS26001-32-1
SynonymsIle-Pro-Pro
IPP peptide
isoleucine-proline-proline
isoleucyl-prolyl-proline
Molecular FormulaC16H27N3O4
Molecular Weight325.40 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)N
InChIInChI=1S/C16H27N3O4/c1-3-10(2)13(17)15(21)18-8-4-6-11(18)14(20)19-9-5-7-12(19)16(22)23/h10-13H,3-9,17H2,1-2H3,(H,22,23)/t10-,11-,12-,13-/m0/s1
InChIKeyFQYQMFCIJNWDQZ-CYDGBPFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ile-Pro-Pro-OH (CAS 26001-32-1): A Milk-Derived Lactotripeptide with Quantifiable ACE Inhibitory Differentiation for Antihypertensive Research and Procurement


H-Ile-Pro-Pro-OH (IPP, CAS 26001-32-1) is a bioactive tripeptide (Ile-Pro-Pro) originally isolated from milk fermented with Lactobacillus helveticus [1]. It belongs to the lactotripeptide class alongside Val-Pro-Pro (VPP) and Leu-Pro-Pro (LPP), all sharing a C-terminal Pro-Pro motif that confers resistance to gastrointestinal proteolysis [2]. IPP functions as a competitive inhibitor of angiotensin-I-converting enzyme (ACE), with an IC₅₀ of approximately 5 μM against somatic ACE [3]. Unlike synthetic ACE inhibitors such as captopril, IPP exhibits domain-selective inhibition preferentially targeting the N-domain (nACE) over the C-domain (cACE) of somatic ACE, a property elucidated by X-ray crystallography [4]. IPP is absorbed intact from the gastrointestinal tract and reaches the systemic circulation undegraded, distinguishing it from many other bioactive peptides that are hydrolyzed prior to absorption [5].

Why H-Ile-Pro-Pro-OH Cannot Be Interchanged with Val-Pro-Pro or Leu-Pro-Pro in Experimental and Preclinical Antihypertensive Research


Although IPP, VPP, and LPP share a C-terminal Pro-Pro motif and are collectively classified as lactotripeptides, their N-terminal amino acid residue — isoleucine (Ile), valine (Val), or leucine (Leu) — critically governs ACE inhibitory potency, domain selectivity, and pharmacokinetic behavior [1]. The addition of a single carbon atom in the N-terminal side chain (Val → Ile) reduces the IC₅₀ against somatic ACE by approximately 1.8-fold and against isolated nACE by approximately 1.9-fold [1]. Furthermore, IPP exhibits a significantly longer intravenous elimination half-life than both VPP and LPP in a porcine model (P < 0.001), indicating that the N-terminal residue modulates systemic clearance kinetics [2]. In spontaneously hypertensive rats (SHR), a single oral dose of IPP produces a significant systolic blood pressure decrease at 4 hours post-administration, whereas VPP requires 8 hours to achieve a comparable effect, reflecting differential in vivo pharmacodynamics [3]. Substituting IPP with VPP or LPP in a research protocol therefore introduces quantifiable changes in potency, temporal response profile, and systemic exposure that can confound experimental outcomes and batch-to-batch reproducibility.

Quantitative Differentiation Evidence for H-Ile-Pro-Pro-OH: Head-to-Head Comparisons Against Val-Pro-Pro and Leu-Pro-Pro


ACE Inhibitory Potency (IC₅₀): IPP Is Approximately 1.8-Fold More Potent Than VPP Against Somatic ACE

In a direct head-to-head comparison using purified tripeptides isolated from skimmed milk hydrolysate, IPP demonstrated an IC₅₀ of 5.15 ± 0.17 μM against rabbit lung ACE, compared with 9.13 ± 0.21 μM for VPP, representing a 1.77-fold greater potency for IPP [1]. This potency advantage was independently corroborated by Gregory et al. (2024), who reported IC₅₀ values of 5.00 μM for IPP and 9.00 μM for VPP against recombinant human somatic ACE using synthetic trans-configured tripeptides in a fixed-time fluorometric assay with Z-Phe-His-Leu substrate [2]. The consistency across independent laboratories, assay systems (rabbit lung ACE vs. recombinant human sACE), and peptide sources (purified natural vs. synthetic) strengthens the reliability of this potency differential for procurement decisions.

ACE inhibition IC₅₀ antihypertensive peptide somatic ACE in vitro pharmacology

Domain-Specific ACE Inhibition: IPP Preferentially Inhibits nACE with 12-Fold Selectivity Over cACE, with Greater Absolute Potency at Both Domains Compared to VPP

Gregory et al. (2024) resolved the structural basis for domain-specific ACE inhibition by IPP and VPP using X-ray crystallography and kinetic analysis of recombinantly isolated human nACE and cACE [1]. IPP inhibited nACE with an IC₅₀ of 1.42 ± 0.24 μM and cACE with an IC₅₀ of 17.18 ± 0.90 μM, yielding a selectivity factor (IC₅₀ cACE / IC₅₀ nACE) of 12.10. In comparison, VPP inhibited nACE with an IC₅₀ of 2.65 ± 0.09 μM and cACE with an IC₅₀ of 49.28 ± 4.04 μM, yielding a selectivity factor of 18.70 [1]. Thus, while VPP displays a higher selectivity ratio (18.7 vs. 12.1), IPP is 1.87-fold more potent at nACE (1.42 vs. 2.65 μM) and 2.87-fold more potent at cACE (17.18 vs. 49.28 μM). The authors attributed the nACE preference of both tripeptides to altered polar interactions distal to the catalytic zinc ion, with the single additional carbon atom in IPP (Ile vs. Val) enhancing binding affinity at both domains without substantially altering the selectivity ratio [1].

ACE N-domain ACE C-domain domain-selective inhibition X-ray crystallography kinetic analysis

Intravenous Elimination Half-Life: IPP Demonstrates Significantly Longer Systemic Retention Than VPP and LPP in a Porcine Pharmacokinetic Model

Van der Pijl et al. (2008) conducted a head-to-head pharmacokinetic comparison of synthetic IPP, VPP, and LPP in conscious piglets (approximately 25 kg body weight) following intravenous administration of 4.0 mg/kg in saline [1]. The elimination half-life (t₁/₂) of IPP was 2.5 ± 0.1 minutes, which was significantly longer (P < 0.001) than that of LPP (1.9 ± 0.1 min) and VPP (2.0 ± 0.1 min) [1]. After intragastric dosing, elimination half-lives were not significantly different among the three peptides (IPP: 9 ± 1 min; LPP: 15 ± 4 min; VPP: 12 ± 6 min), suggesting that the absorption rate rather than systemic clearance becomes rate-limiting after oral administration [1]. The fraction dose absorbed was 0.077 ± 0.010% for IPP, 0.059 ± 0.009% for LPP, and 0.073 ± 0.015% for VPP, indicating that IPP achieved the highest fractional absorption among the three tripeptides, although all exhibited low absolute oral bioavailability (~0.1%) [1].

pharmacokinetics elimination half-life tripeptide clearance porcine model intravenous dosing

In Vivo Antihypertensive Onset: IPP Lowers Systolic Blood Pressure in SHR at 4 Hours Post-Dose, Twice as Fast as VPP at 8 Hours

Pan et al. (2005) evaluated the acute blood pressure-lowering effects of purified IPP and VPP in spontaneously hypertensive rats (SHR) following a single oral gastric intubation [1]. A significant decrease in systolic blood pressure (SBP) was observed at 4 hours post-administration for IPP (P < 0.01), whereas VPP required 8 hours to achieve a significant SBP reduction (P < 0.01) [1]. This 2-fold difference in the temporal onset of antihypertensive action suggests that IPP either achieves effective plasma concentrations more rapidly or engages its molecular target (ACE) with faster kinetics in vivo. The more rapid onset of IPP is consistent with its higher in vitro ACE inhibitory potency (IC₅₀ 5.15 vs. 9.13 μM in the same study) [1].

spontaneously hypertensive rat systolic blood pressure antihypertensive onset in vivo efficacy single-dose administration

Selective Inhibition of ACE1 Over ACE2 and Other RAS Enzymes: IPP, VPP, and LPP Share a >1000-Fold Selectivity Window, Confirming Class-Wide Target Engagement Specificity

Lehtinen et al. (2010) investigated the effects of IPP, VPP, and LPP on four renin-angiotensin system (RAS) enzymes — ACE1, ACE2, chymase, and cathepsin G — plus arginase I in a single comparative in vitro study [1]. All three tripeptides inhibited ACE1 competitively at micromolar concentrations. Inhibition of ACE2 and arginase I was achieved only at concentrations three orders of magnitude (approximately 1000-fold) higher than those required for ACE1 inhibition. No inhibition of chymase or cathepsin G was observed for any of the three tripeptides at tested concentrations [1]. This selectivity profile was independently confirmed in porcine ocular tissues by Luhtala et al. (2009), who reported that IPP, VPP, and LPP all inhibited ACE1 at approximately one-thousandth of the concentration required to inhibit ACE2, with all three peptides evincing approximately equal inhibitory activities across vitreous body, retina, and ciliary body preparations [2]. These findings indicate that the Pro-Pro C-terminal motif, rather than the N-terminal residue, governs the selective ACE1 inhibition shared across this tripeptide class.

ACE1 selectivity ACE2 chymase cathepsin G arginase competitive inhibition

Gastrointestinal Stability and Intact Systemic Absorption: IPP Resists Intestinal Proteolysis and Reaches Circulation Undegraded, with Human Pharmacokinetic Data Confirming Oral Bioavailability

The C-terminal Pro-Pro bond in IPP confers resistance to hydrolysis by mammalian digestive proteases, a property demonstrated across multiple independent studies. Ohsawa et al. (2008) showed using an in vitro gastrointestinal digestion model that IPP and VPP are 'hardly digested by digestive enzymes' and 'remain intact in the intestine, retaining their activity until adsorption' [1]. Foltz et al. (2007) provided the first direct human evidence that IPP selectively escapes intestinal degradation and reaches the systemic circulation undegraded following oral consumption of a lactotripeptide-enriched yogurt beverage [2]. In this placebo-controlled crossover study (n = 6), the AUC of IPP after LTP-enriched beverage consumption in the fasted state was 2.1-fold higher than after placebo (P < 0.001), with a Cₘₐₓ of 897 ± 157 pmol/L (LTP-enriched) versus 555 ± 0.09 pmol/L (placebo, P < 0.001) [2]. Gleeson et al. (2015) further confirmed IPP stability in rat intestinal washes, and intestinal and liver homogenates over 60 minutes, with insulin (positive control for peptidase activity) significantly digested over the same period [3]. IPP showed no cytotoxicity on Caco-2 or Hep G2 cells in the MTS assay, even after chronic exposure [3].

intestinal stability oral bioavailability Pro-Pro resistance intact absorption human pharmacokinetics

Evidence-Backed Research and Industrial Application Scenarios for H-Ile-Pro-Pro-OH Based on Quantifiable Differentiation Data


Preclinical Antihypertensive Efficacy Studies Requiring Rapid Pharmacodynamic Onset

In spontaneously hypertensive rat (SHR) models, IPP produces a statistically significant reduction in systolic blood pressure at 4 hours post-dose, compared with 8 hours for Val-Pro-Pro [5]. This 2-fold faster onset makes IPP the preferred lactotripeptide for acute dosing protocols where blood pressure monitoring occurs within a compressed time window. Researchers should select IPP when experimental design requires detectable antihypertensive efficacy within a single working day or when comparing acute versus chronic dosing regimens.

Structural Biology and Domain-Selective ACE Inhibitor Development

IPP's crystallographically resolved binding mode to the N-domain of human somatic ACE — with an nACE IC₅₀ of 1.42 ± 0.24 μM and a 12.1-fold selectivity over cACE (IC₅₀ 17.18 ± 0.90 μM) [5] — makes it a valuable tool compound for structural biology studies focused on domain-specific ACE inhibition. IPP's greater absolute potency at both nACE and cACE compared to VPP (1.87-fold and 2.87-fold, respectively) provides a stronger inhibitory signal in crystallographic soaking experiments and kinetic assays. Medicinal chemistry groups seeking a natural-product starting point for nACE-selective inhibitor design will benefit from IPP's well-characterized binding interactions distal to the catalytic zinc ion.

Oral Peptide Delivery and Formulation Development with Human-Validated Absorption Data

IPP is supported by human pharmacokinetic evidence demonstrating intact absorption from the gastrointestinal tract following oral consumption of a lactotripeptide-enriched beverage (Cₘₐₓ = 897 ± 157 pmol/L, 2.1-fold AUC increase vs. placebo, P < 0.001) [5]. IPP is also confirmed stable against intestinal and liver peptidases for at least 60 minutes in vitro and is non-cytotoxic to Caco-2 and Hep G2 cells [6]. These data support IPP's use as a model tripeptide for oral peptide delivery formulation studies, particularly for investigating permeation enhancement strategies (e.g., medium-chain fatty acid-based enhancers), enteric coating technologies, and food matrix effects on peptide bioavailability.

RAS Pathway Research Requiring Selective ACE1 Inhibition Without ACE2 Interference

IPP inhibits ACE1 at micromolar concentrations while requiring approximately 1000-fold higher concentrations to inhibit ACE2 or arginase I, with no detectable inhibition of chymase or cathepsin G [5]. This selectivity profile — validated in both recombinant enzyme assays and porcine ocular tissue preparations [6] — makes IPP suitable for RAS pathway studies where preservation of ACE2-mediated angiotensin-(1-7) production is experimentally important. Unlike broad-spectrum synthetic ACE inhibitors (e.g., captopril) that inhibit both ACE domains non-selectively and may elevate bradykinin levels, IPP's domain preference and target selectivity offer a cleaner pharmacological tool for dissecting ACE1-dependent versus ACE1-independent mechanisms in cardiovascular, renal, and ocular research models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Ile-Pro-Pro-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.